molecular formula C13H9NO4 B3048953 Methanone, (2-hydroxy-5-nitrophenyl)phenyl- CAS No. 18803-19-5

Methanone, (2-hydroxy-5-nitrophenyl)phenyl-

Cat. No. B3048953
CAS RN: 18803-19-5
M. Wt: 243.21 g/mol
InChI Key: YHRILHYQNVLOEQ-UHFFFAOYSA-N
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Description

“Methanone, (2-hydroxy-5-nitrophenyl)phenyl-” is an organic compound that belongs to the class of benzophenones . It has a molecular formula of C13H9NO4 and a molecular weight of 243.21486 .


Synthesis Analysis

This compound can be prepared by the nitration of o-hydroxybenzophenone with 65% nitric acid in acetic acid at room temperature for 24 hours (32% yield). Alternatively, it can be prepared with a 68% nitric acid/96% sulfuric acid mixture first at less than 10°C, then at room temperature for 2 hours (32% yield) .


Molecular Structure Analysis

The molecular structure of “Methanone, (2-hydroxy-5-nitrophenyl)phenyl-” consists of a ketone group attached to two phenyl groups . The IUPAC Standard InChI is InChI=1S/C13H9NO4/c15-12-7-6-10 (14 (17)18)8-11 (12)13 (16)9-4-2-1-3-5-9/h1-8,15H .


Physical And Chemical Properties Analysis

“Methanone, (2-hydroxy-5-nitrophenyl)phenyl-” has a melting point of 128-129°C . Other physical and chemical properties such as its boiling point, density, and solubility are not specified in the sources.

properties

IUPAC Name

(2-hydroxy-5-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12-7-6-10(14(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRILHYQNVLOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334082
Record name Methanone, (2-hydroxy-5-nitrophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (2-hydroxy-5-nitrophenyl)phenyl-

CAS RN

18803-19-5
Record name Methanone, (2-hydroxy-5-nitrophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into an autoclave, were charged 30 g of 2-chloro-5-nitrobenzophenone, 300 ml of water, and 9.70 g of potassium hydroxide. The mixture was allowed to react at 150° to 160° C. with stirring for 5 hours. Upon cooling to room temperature, there was obtained a clear liquid, reddish orange in color. The liquid was further cooled below 0° C. and strongly acidified with cold concentrated hydrochloric acid. The precipitated solids were collected by filtration, washed with water, and recrystallized from ethanol to yield 15.7 g (56.1%) of 5-nitro-2-hydroxy-benzophenone having a melting point of 122°-123° C. To 150 ml of 40-% aqueous potassium hydroxide solution, was added 25.0 g of 5-nitro-2-hydroxybenzophenone followed by 50 g of hydroxylamine hydrochloride. After 5 hours, the resulting clear liquid was cooled and acidified with concentrated hydrochloric acid to form a precipitate. The precipitate was washed with water and a small volume of 50-% aqueous methanol, then dried in air, and recrystallized from benzene and petroleum ether to yield 5-nitro-2-hydroxybenzophenone oxime.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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